Cas no 51995-43-8 (Ethanesulfonamide, 2-bromo-)
Ethanesulfonamide, 2-bromo- Chemical and Physical Properties
Names and Identifiers
-
- Ethanesulfonamide, 2-bromo-
- 2-bromoethane-1-sulfonamide
- SCHEMBL4901447
- EN300-27733511
- bromoethyl-sulfonamide
- 51995-43-8
-
- Inchi: 1S/C2H6BrNO2S/c3-1-2-7(4,5)6/h1-2H2,(H2,4,5,6)
- InChI Key: LHDCDABNXQYBJW-UHFFFAOYSA-N
- SMILES: C(S(N)(=O)=O)CBr
Computed Properties
- Exact Mass: 186.93026g/mol
- Monoisotopic Mass: 186.93026g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 123
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 68.5Ų
Experimental Properties
- Density: 1.890±0.06 g/cm3(Predicted)
- Boiling Point: 304.6±44.0 °C(Predicted)
- pka: 9.99±0.60(Predicted)
Ethanesulfonamide, 2-bromo- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27733511-0.05g |
2-bromoethane-1-sulfonamide |
51995-43-8 | 95.0% | 0.05g |
$252.0 | 2025-03-19 | |
| Enamine | EN300-27733511-0.1g |
2-bromoethane-1-sulfonamide |
51995-43-8 | 95.0% | 0.1g |
$376.0 | 2025-03-19 | |
| Enamine | EN300-27733511-0.25g |
2-bromoethane-1-sulfonamide |
51995-43-8 | 95.0% | 0.25g |
$538.0 | 2025-03-19 | |
| Enamine | EN300-27733511-0.5g |
2-bromoethane-1-sulfonamide |
51995-43-8 | 95.0% | 0.5g |
$847.0 | 2025-03-19 | |
| Enamine | EN300-27733511-1.0g |
2-bromoethane-1-sulfonamide |
51995-43-8 | 95.0% | 1.0g |
$1086.0 | 2025-03-19 | |
| Enamine | EN300-27733511-2.5g |
2-bromoethane-1-sulfonamide |
51995-43-8 | 95.0% | 2.5g |
$2127.0 | 2025-03-19 | |
| Enamine | EN300-27733511-5.0g |
2-bromoethane-1-sulfonamide |
51995-43-8 | 95.0% | 5.0g |
$3147.0 | 2025-03-19 | |
| Enamine | EN300-27733511-10.0g |
2-bromoethane-1-sulfonamide |
51995-43-8 | 95.0% | 10.0g |
$4667.0 | 2025-03-19 |
Ethanesulfonamide, 2-bromo- Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on Ethanesulfonamide, 2-bromo-
Ethanesulfonamide, 2-bromo-
Ethanesulfonamide, 2-bromo- (CAS No. 51995-43-8) is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound, also known as 2-bromoethanesulfonamide, belongs to the sulfonamide family and is characterized by its bromine substituent on the ethane chain. The molecule's structure consists of a sulfonamide group (-SO₂NH₂) attached to an ethane chain with a bromine atom at the second position. This configuration imparts distinct chemical and physical properties, making it a subject of interest in both academic and industrial research.
Recent studies have highlighted the importance of Ethanesulfonamide, 2-bromo- in the field of medicinal chemistry. Researchers have explored its potential as a building block for drug development, particularly in the design of bioactive molecules. The bromine atom in the molecule serves as an excellent leaving group, enabling various substitution reactions that can be utilized in synthesizing complex structures. This property has made it a valuable intermediate in the synthesis of pharmaceutical agents targeting specific biological pathways.
In addition to its role in drug discovery, Ethanesulfonamide, 2-bromo- has also been investigated for its applications in catalytic processes. The compound's ability to act as a catalyst in certain organic reactions has been demonstrated in recent research papers. Its use in accelerating nucleophilic substitutions and other transformations has been reported, showcasing its versatility in chemical synthesis. Furthermore, the compound's stability under various reaction conditions makes it a reliable choice for industrial-scale processes.
The synthesis of Ethanesulfonamide, 2-bromo- involves several steps that require precise control over reaction conditions. One common method involves the reaction of ethyl sulfamate with bromoethane under specific catalytic conditions. This approach ensures high yields and purity of the final product. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis routes for this compound, reducing waste and improving sustainability.
Ethanesulfonamide, 2-bromo- exhibits interesting physical properties that make it suitable for various applications. It is typically a white crystalline solid with a melting point of approximately 150°C. The compound is soluble in common organic solvents such as dichloromethane and THF but is poorly soluble in water. These characteristics make it ideal for use in organic synthesis where solubility control is crucial.
From an environmental perspective, Ethanesulfonamide, 2-bromo- has been studied for its biodegradability and potential impact on ecosystems. Research indicates that under aerobic conditions, the compound undergoes slow degradation due to microbial activity. However, further studies are required to fully understand its environmental fate and assess its safety for large-scale industrial use.
In conclusion, Ethanesulfonamide, 2-bromo- (CAS No. 51995-43-8) is a versatile compound with promising applications across multiple disciplines. Its role as an intermediate in drug discovery and catalytic processes underscores its importance in modern chemistry. As research continues to uncover new uses and optimize synthesis methods, this compound is expected to play an increasingly significant role in both academic and industrial settings.
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